Dextromethorphan-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Dextromethorphan Quantification

The primary application of dextromethorphan-d3 lies in its role as an internal standard for quantifying dextromethorphan itself. Internal standards are isotopically labelled molecules with nearly identical chemical properties to the target molecule (dextromethorphan in this case). This similarity allows the internal standard to behave identically to the target molecule during analysis while remaining distinct due to its altered isotopic composition [].

Here's how it works: A known amount of dextromethorphan-d3 is added to a sample containing an unknown amount of dextromethorphan. Both molecules then undergo the same analytical process, such as chromatography or mass spectrometry. By comparing the signal of the internal standard (dextromethorphan-d3) to the signal of the target molecule (dextromethorphan), scientists can determine the concentration of the unknown analyte (dextromethorphan) in the sample [].

Dextromethorphan-d3 is a deuterated form of dextromethorphan, a synthetic compound primarily used as an antitussive agent in over-the-counter cough medications. The chemical formula for dextromethorphan-d3 is C₁₈H₂₅D₃NO, where the "d3" indicates the incorporation of three deuterium atoms into the molecule. This modification enhances its stability and allows for more precise quantification in pharmacokinetic studies and drug interactions. Dextromethorphan itself is known for its central nervous system effects, functioning as a cough suppressant by acting on the brain's cough center.

- Oxidation: Dextromethorphan can be oxidized to form dextrorphan, an active metabolite that contributes to its pharmacological effects.

- Hydrolysis: The compound can hydrolyze under acidic or basic conditions, potentially leading to the formation of various degradation products.

- Conjugation: Dextromethorphan-d3 may also undergo conjugation reactions, such as glucuronidation, which facilitate its excretion from the body.

These reactions are essential for understanding the metabolic pathways and pharmacokinetics of dextromethorphan-d3 in biological systems .

Dextromethorphan-d3 exhibits several biological activities:

- Antitussive Effects: It primarily acts as a cough suppressant by inhibiting the cough reflex through central action on the brain.

- Neuroprotective Properties: Studies have indicated that dextromethorphan can protect against oxidative stress and neuronal damage, suggesting potential applications in neurodegenerative diseases .

- Antidiabetic Effects: Recent research has shown that dextromethorphan derivatives can lower blood glucose levels by targeting pancreatic islets, indicating a possible role in diabetes management .

The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. Common methods include:

- Deuterated Solvents: Using deuterated solvents during synthesis can help incorporate deuterium into specific positions of the molecule.

- Exchange Reactions: Chemical exchange reactions can be utilized to replace hydrogen atoms with deuterium atoms.

- Direct Synthesis: More advanced synthetic routes may involve starting from precursors that already contain deuterium or using specialized reagents designed for deuteration .

Dextromethorphan-d3 is primarily used in research settings, particularly for:

- Quantitative Analysis: It serves as a stable-labeled internal standard for quantifying dextromethorphan levels in biological samples.

- Pharmacokinetic Studies: Researchers utilize it to study the metabolism and distribution of dextromethorphan in various biological systems.

- Drug

Dextromethorphan-d3 has been studied for its interactions with various receptors and transporters:

- N-Methyl-D-Aspartate Receptors: It has been shown to modulate these receptors, which are involved in synaptic plasticity and memory function.

- Sigma Receptors: Dextromethorphan interacts with sigma receptors, which may play a role in its neuroprotective effects and potential antidepressant activity .

- Cytochrome P450 Enzymes: The compound is metabolized by cytochrome P450 enzymes, and studies on its interactions with these enzymes help elucidate potential drug-drug interactions .

Dextromethorphan-d3 shares structural similarities with several other compounds. Here are some comparable substances:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Dextromethorphan | Identical backbone | Widely used as an antitussive agent |

| Dextrorphan | Active metabolite | Exhibits NMDA receptor antagonism |

| Levorphan | Enantiomer of methorphan | Analgesic properties; less antitussive activity |

| Codeine | Opioid structure | Analgesic effects; potential for addiction |

Dextromethorphan-d3's uniqueness lies in its isotopic labeling, which enhances its utility in research without altering its pharmacological profile significantly. This allows researchers to trace its metabolic pathways accurately while studying its interactions and effects .

Molecular Architecture and Stereochemistry

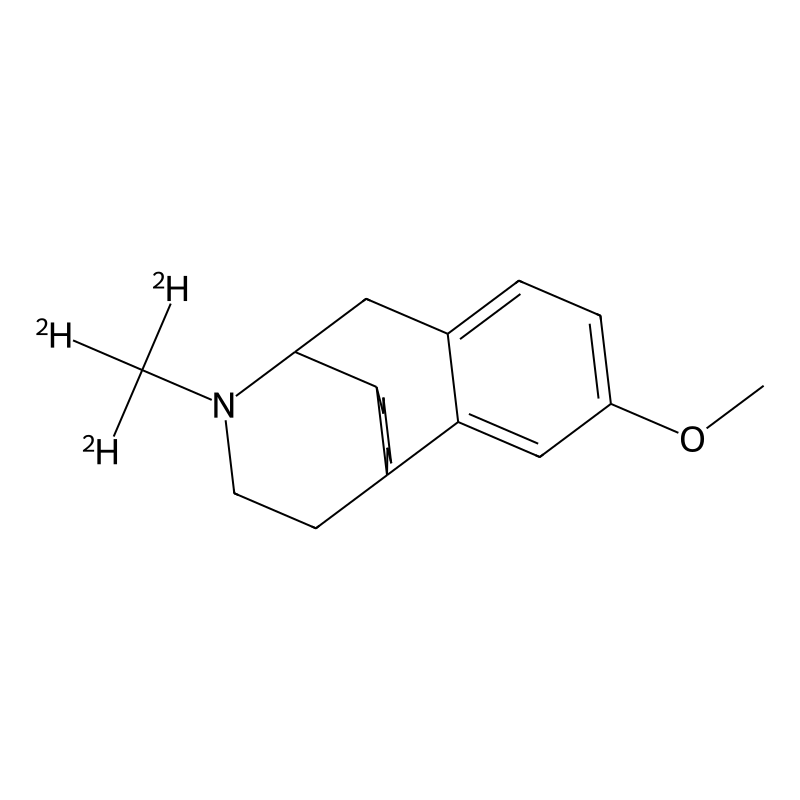

Dextromethorphan-d3 possesses a complex tetracyclic morphinan scaffold characteristic of this pharmaceutical class [1]. The compound exhibits the molecular formula C₁₈H₂₂D₃NO with a molecular weight of 274.42 g/mol [1] [7]. The systematic International Union of Pure and Applied Chemistry name for this deuterated analog is (1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene [1] [22].

The molecular architecture consists of a phenanthrene core structure where the A ring maintains aromaticity while the B and C rings are saturated [27]. An additional nitrogen-containing six-membered saturated ring, designated as the D ring, connects to carbons 9 and 13 of the core structure, with the nitrogen positioned at position 17 [27]. This tetracyclic framework creates a rigid three-dimensional structure that defines the compound's stereochemical properties [31].

The absolute stereochemistry of dextromethorphan-d3 follows the (1S,9S,10S) configuration, establishing it as the dextrorotatory enantiomer [1] [26]. The stereocenter positions at 4a, 10, and 10a all possess S-configuration, which is crucial for the compound's optical activity and molecular recognition properties [26]. The morphinan skeleton exhibits specific spatial arrangements where the D ring positions "above" the core structure in a levorotatory orientation [27].

Deuterium Substitution Pattern

The deuterium substitution in dextromethorphan-d3 occurs specifically at the N-methyl group attached to position 17 of the morphinan skeleton [8] [12]. The substitution pattern involves the replacement of all three hydrogen atoms in the N-methyl group with deuterium atoms, creating a trideuteromethyl moiety (-CD₃) [4] [22]. This selective deuteration strategy preserves the core molecular structure while introducing the isotopic modification at a metabolically sensitive site [5].

Nuclear magnetic resonance spectroscopic analysis confirms the deuterium incorporation pattern, with studies demonstrating that N-CD₃ contamination remains below 5% in high-quality preparations [12] [17]. The deuterium atoms occupy identical spatial positions to the original hydrogen atoms, maintaining the overall molecular geometry and steric properties [5]. Fast atom bombardment mass spectrometry data supports the trideuterated substitution pattern, showing characteristic molecular ion peaks at m/z 275 (MH⁺) and 273 (M-H⁺) for the deuterated compound compared to m/z 272 (MH⁺) for the protiated analog [12] [17].

The isotopic enrichment analysis reveals D₀/D₃ ratios of less than 1%, indicating high selectivity for the fully deuterated species [22]. This substitution pattern results from controlled synthetic methodologies that ensure complete deuteration at the target methyl group while avoiding deuterium incorporation at other molecular sites [12].

Physicochemical Properties

Thermal Properties

Dextromethorphan-d3 exhibits distinctive thermal characteristics that differ from its protiated counterpart [10] [13]. The compound demonstrates a melting point range of 105-110°C as determined by differential scanning calorimetry [10] [22]. More precise measurements indicate a melting point of 110 ± 3°C for high-purity crystalline material [13] [22].

Thermal gravimetric analysis of related dextromethorphan compounds reveals complex decomposition patterns occurring in sequential steps between 100°C and 600°C [9]. The initial thermal decomposition begins around 150°C, with subsequent mass loss events occurring at elevated temperatures [9]. Differential thermal analysis identifies endothermic transitions requiring energy inputs of +242.6 J/g and +356.75 J/g at specific temperature intervals [9].

The compound exhibits a flash point of 9°C, necessitating careful handling and storage at reduced temperatures [10]. Optimal storage conditions require maintenance at -20°C in freezer environments to ensure long-term stability [7] [10]. Water content analysis demonstrates hygroscopic properties with moisture levels typically below 1.0% under proper storage conditions [13] [22].

Spectral Characteristics

Table 1: Spectroscopic Properties of Dextromethorphan-d3

| Analytical Technique | Key Spectral Features | Reference Values |

|---|---|---|

| Mass Spectrometry (EI) | Molecular ion peak | m/z 274 |

| Mass Spectrometry (FAB) | Protonated molecular ions | m/z 275 (MH⁺), 273 (M-H⁺) |

| Ultraviolet Spectroscopy | Maximum absorption | λmax 202 nm, 226 nm (methanol) |

| Infrared Spectroscopy | Characteristic peaks | IR spectrum corresponds to structure |

| Nuclear Magnetic Resonance | Deuterium incorporation | N-CD₃ contamination < 5% |

Electron impact mass spectrometry generates a characteristic molecular ion peak at m/z 274, confirming the molecular weight increase due to deuterium substitution [12] [17]. Fast atom bombardment mass spectrometry provides enhanced molecular ion detection with protonated species appearing at m/z 275 and deprotonated species at m/z 273 [12] [17]. The mass spectral fragmentation pattern maintains similarity to the protiated compound while showing the three-unit mass shift consistent with trideuteration [12].

Ultraviolet absorption spectroscopy reveals maximum absorption wavelengths at 202.0 ± 1.0 nm and 226.0 ± 1.0 nm when measured in methanol solution [22]. The molar extinction coefficients reach 36,000 ± 4,000 L mol⁻¹ cm⁻¹ at 202 nm and 8,500 ± 1,000 L mol⁻¹ cm⁻¹ at 226 nm [22]. These spectral characteristics reflect the aromatic chromophore within the morphinan framework [33].

Infrared spectroscopy confirms structural identity through characteristic absorption bands matching the expected vibrational modes [22] [32]. The deuterium substitution causes subtle shifts in certain vibrational frequencies due to the altered reduced mass of the C-D bonds compared to C-H bonds [32]. Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for confirming deuterium incorporation and assessing isotopic purity [12] [17].

The theoretical foundations underlying deuteration in pharmaceutical compounds encompass fundamental quantum mechanical principles that govern isotopic substitution effects, analytical methodologies for characterizing deuterium incorporation, and bioisosteric applications in drug development. This comprehensive analysis focuses specifically on the theoretical aspects relevant to Dextromethorphan-d3, providing detailed examination of kinetic isotope effects, quantum mechanical basis, carbon-deuterium bond characteristics, isotopic enrichment quantification methods, and bioisosterism principles applicable to deuterated compounds.